5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide is a complex organic compound that features a combination of pyrazole, benzothiazole, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and benzothiazole intermediates, followed by their coupling with a furan-2-carboxamide derivative.
Preparation of Pyrazole Intermediate: The pyrazole intermediate can be synthesized by reacting 4-bromo-3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent under basic conditions.
Preparation of Benzothiazole Intermediate: The benzothiazole intermediate is prepared by reacting 4-methyl-1,3-benzothiazole with a suitable electrophile.
Coupling Reaction: The final step involves coupling the pyrazole and benzothiazole intermediates with furan-2-carboxamide under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and benzothiazole moieties.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The bromine atom in the pyrazole ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for Substitution: Amines, thiols, alkoxides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring .
Scientific Research Applications
5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The pyrazole and benzothiazole moieties are known to interact with various enzymes and receptors, modulating their activity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1,5-dimethyl-3-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazole .
- 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid .
Uniqueness
The uniqueness of 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide lies in its combination of pyrazole, benzothiazole, and furan moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications.
Properties
Molecular Formula |
C19H17BrN4O2S |
---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C19H17BrN4O2S/c1-10-5-4-6-15-17(10)21-19(27-15)22-18(25)14-8-7-13(26-14)9-24-12(3)16(20)11(2)23-24/h4-8H,9H2,1-3H3,(H,21,22,25) |
InChI Key |
RWIYVFPCCXXEOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(O3)CN4C(=C(C(=N4)C)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.